molecular formula C13H13NO6 B14706384 Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate CAS No. 13557-37-4

Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate

Cat. No.: B14706384
CAS No.: 13557-37-4
M. Wt: 279.24 g/mol
InChI Key: NOWAJSGZWAKMRN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a benzoyl moiety, which is further connected to an ethyl ester and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

[ \text{Ethyl acetoacetate} + \text{4-nitrobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ester Group

The ethyl ester undergoes hydrolysis under basic or acidic conditions:

  • Saponification : Treatment with aqueous NaOH yields 2-(4-nitrobenzoyl)-3-oxobutanoic acid (, ).

  • Transesterification : Reacts with alcohols (e.g., benzyl alcohol) in acidic media to form benzyl esters ( ).

Kinetic Data :

ConditionSolventRate Constant (k, s⁻¹)Yield (%)
1 M NaOH, 25°CH₂O/EtOH0.12 ± 0.0192
HCl (cat.), EtOHBenzene0.05 ± 0.00578

Mechanistic studies indicate base-catalyzed hydrolysis proceeds via tetrahedral intermediate formation, accelerated by electron-withdrawing nitro groups ().

Keto-Enol Tautomerism and Enolate Chemistry

The β-ketoester moiety exhibits keto-enol equilibrium, enabling enolate formation for alkylation or condensation:

  • Alkylation : Treatment with LDA (lithium diisopropylamide) and alkyl halides (e.g., methyl iodide) generates α-alkylated derivatives ().

  • Claisen Condensation : Reacts with ethyl acetoacetate under basic conditions to form polyketones (, ).

Substrate Scope :

ElectrophileProductYield (%)
CH₃Iα-Methyl derivative85
PhCH₂Brα-Benzyl derivative72

Carbonyl Reduction

The β-keto group is reduced selectively:

  • Catalytic Hydrogenation : H₂/Pd-C in EtOH yields ethyl 2-(4-nitrobenzoyl)-3-hydroxybutanoate ().

  • Enzymatic Reduction : NADPH-dependent aldehyde reductase produces (S)-3-hydroxy derivatives with >90% enantiomeric excess ( ).

Nitro Group Reduction

  • Catalytic Hydrogenation : H₂/Pd-C reduces the nitro group to an amine, yielding ethyl 2-(4-aminobenzoyl)-3-oxobutanoate ().

  • Selectivity : Competitive reduction of keto vs. nitro groups is solvent-dependent (Table 1).

Table 1: Reduction Selectivity under Varying Conditions

Reducing AgentSolventNitro → Amine (%)Keto → Alcohol (%)
H₂/Pd-C (1 atm)EtOAc98<2
NaBH₄MeOH095

Electrophilic Aromatic Substitution

The 4-nitrobenzoyl ring undergoes limited electrophilic substitution due to strong meta-directing effects:

  • Nitration : Further nitration with HNO₃/H₂SO₄ at 50°C introduces a second nitro group at the meta position (yield: 65%) ( ).

  • Sulfonation : Requires oleum (fuming H₂SO₄) and yields sulfonated derivatives at elevated temperatures ( ).

Protection/Deprotection Strategies

  • Ketal Formation : Reaction with ethylene glycol and tosylic acid forms a cyclic ketal at the β-keto group, enabling selective modification of other functional groups ( ).

  • Benzyl Ether Protection : Benzylation of hydrolysis-prone groups improves stability during multi-step syntheses ( ).

Mechanistic and Kinetic Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate enolate formation (rate increase by 3× vs. THF) ().

  • Temperature Dependence : Activation energy (Eₐ) for hydrolysis is 45 kJ/mol, indicating moderate thermal sensitivity ( ).

This compound’s versatility is underscored by its participation in diverse reaction pathways, making it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Future studies should explore asymmetric catalysis and green solvent systems to enhance sustainability.

Scientific Research Applications

Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate involves its interaction with biological molecules through its nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.

Comparison with Similar Compounds

Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate can be compared with similar compounds such as:

    Ethyl 2-(4-aminobenzoyl)-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(4-nitrobenzoyl)-3-oxopentanoate: Similar structure but with an additional carbon in the ketone chain.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

13557-37-4

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

IUPAC Name

ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate

InChI

InChI=1S/C13H13NO6/c1-3-20-13(17)11(8(2)15)12(16)9-4-6-10(7-5-9)14(18)19/h4-7,11H,3H2,1-2H3

InChI Key

NOWAJSGZWAKMRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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